Hydrogen Bond Acceptor Count: 3,4-Difluoro Substitution Adds One HBA Relative to the Mono-Fluoro Analog
The target compound possesses 5 hydrogen bond acceptor (HBA) sites versus 4 for the 4-fluorophenyl analog (CAS 618070-30-7) [1]. The additional HBA arises from the second fluorine atom at the 3-position of the phenyl ring, which can participate in orthogonal dipolar interactions within enzyme active sites. In cathepsin S inhibitor design, the number and spatial arrangement of HBA sites in the N-aryl cap region critically influence S2 subsite occupancy and selectivity over cathepsin K and L, as established in the pyrrolidine-based cathepsin inhibitor patent series [2].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 HBA (2 carbonyl oxygens, 1 pyrrolidinone oxygen, 2 fluorine atoms) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 618070-30-7): 4 HBA |
| Quantified Difference | +1 HBA (25% increase in acceptor count) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release); substructural count method |
Why This Matters
An additional hydrogen bond acceptor provides an extra anchoring point for enthalpically-driven target engagement in cysteine protease active sites, which may translate into improved binding affinity and selectivity when the 3-fluoro substituent is correctly positioned relative to the catalytic cysteine.
- [1] PubChem CID 4182007. 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid: Hydrogen Bond Acceptor Count = 4. View Source
- [2] Hoffmann-La Roche AG. EP2814822B1. The patent defines structural requirements for N-aryl-pyrrolidine carboxamide inhibitors of cathepsin S, where HBA positioning on the N-aryl ring influences S2 subsite binding. View Source
